1-Isopropylcyclohexanoyl chloride
Description
1-Isopropylcyclohexanoyl chloride is an acyl chloride derivative featuring a cyclohexane ring substituted with an isopropyl group at the 1-position and a carbonyl chloride functional group. Acyl chlorides (R-COCl) are highly reactive intermediates in organic synthesis, commonly used for forming amides, esters, and ketones via nucleophilic substitution. The isopropyl substituent introduces steric hindrance, which can modulate reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C10H17ClO |
|---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
1-propan-2-ylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C10H17ClO/c1-8(2)10(9(11)12)6-4-3-5-7-10/h8H,3-7H2,1-2H3 |
InChI Key |
HYSKLEUURQKFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCCC1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-isopropylcyclohexanoyl chloride with structurally or functionally related compounds, based on available evidence:
Key Findings:
Reactivity Differences: Acyl chlorides (e.g., this compound) exhibit higher reactivity toward nucleophiles compared to alkyl chlorides (e.g., chlorocyclohexane) due to the electron-withdrawing carbonyl group . Sulfonyl chlorides (e.g., ) undergo sulfonamide formation, whereas acyl chlorides form esters or amides, reflecting distinct reaction pathways.
This contrasts with smaller substituents in chlorocyclohexane .
Applications: Cyclohexane-based hydrochlorides (e.g., ) are prevalent in pharmaceutical synthesis, while sulfonyl chlorides (e.g., ) are used for sulfonylation reactions. Acyl chlorides like this compound are critical for constructing complex carbonyl-containing molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
